Tetradecanedioic acid

Vue d'ensemble

Description

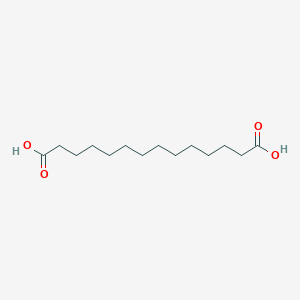

L’acide tétradécanedioïque, également connu sous le nom d’acide 1,14-tétradécanedioïque, est un acide dicarboxylique à longue chaîne de formule moléculaire C14H26O4. Il se présente sous la forme d’un solide cristallin blanc légèrement soluble dans l’eau. Ce composé est principalement utilisé comme intermédiaire dans la synthèse organique et a diverses applications dans la production de polymères, de résines et d’autres produits chimiques industriels .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide tétradécanedioïque peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l’oxydation du tétradécane à l’aide d’agents oxydants forts tels que le permanganate de potassium ou l’acide nitrique. La réaction nécessite généralement des températures élevées et des temps de réaction prolongés pour obtenir des rendements élevés .

Une autre méthode implique l’hydrolyse du chlorure de tétradécanedioyle, qui est obtenu par réaction du tétradécane avec le chlorure de thionyle. La réaction d’hydrolyse est effectuée en présence d’une base, telle que l’hydroxyde de sodium, pour produire l’acide tétradécanedioïque .

Méthodes de production industrielle

La production industrielle de l’acide tétradécanedioïque implique souvent l’oxydation microbienne d’alcanes à longue chaîne. Des souches spécifiques de bactéries, telles que Candida viswanathii, sont utilisées pour oxyder le tétradécane en acide tétradécanedioïque dans des conditions contrôlées. Cette approche biotechnologique est considérée comme plus respectueuse de l’environnement que les méthodes de synthèse chimique traditionnelles .

Analyse Des Réactions Chimiques

Types de réactions

L’acide tétradécanedioïque subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé davantage pour produire des acides dicarboxyliques à chaîne plus courte.

Réduction : La réduction de l’acide tétradécanedioïque peut produire du tétradécanediol.

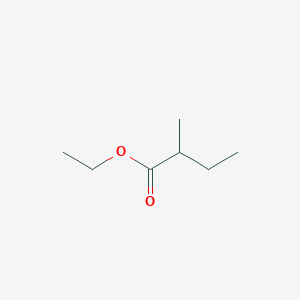

Estérification : Réaction avec des alcools en présence de catalyseurs acides pour former des esters.

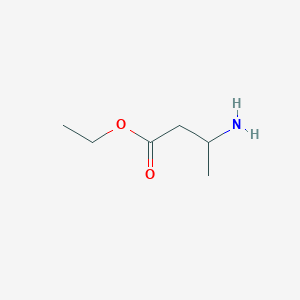

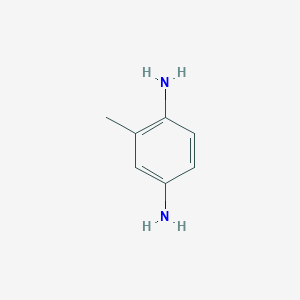

Amidation : Réaction avec des amines pour former des amides.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, acide nitrique et autres agents oxydants forts.

Réduction : Hydrogène gazeux en présence d’un catalyseur métallique tel que le palladium ou le nickel.

Estérification : Alcools (par exemple, méthanol, éthanol) et catalyseurs acides (par exemple, acide sulfurique).

Amidation : Amines (par exemple, éthylamine, butylamine) et déshydratants (par exemple, dicyclohexylcarbodiimide).

Principaux produits formés

Oxydation : Acides dicarboxyliques à chaîne plus courte.

Réduction : Tétradécanediol.

Estérification : Esters de tétradécanedioate.

Amidation : Amides d’acide tétradécanedioïque.

Applications de la recherche scientifique

L’acide tétradécanedioïque a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de polymères et de résines. Il est également utilisé dans la préparation de divers composés organiques.

Biologie : Étudié pour son rôle dans les voies métaboliques et comme biomarqueur potentiel de certaines maladies.

Médecine : Enquêté pour son utilisation potentielle dans les systèmes d’administration de médicaments et comme composant dans les formulations pharmaceutiques.

Industrie : Utilisé dans la production de nylons haute performance, d’adhésifs et de revêtements

Applications De Recherche Scientifique

Tetradecanedioic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of polymers and resins. It is also used in the preparation of various organic compounds.

Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Used in the production of high-performance nylons, adhesives, and coatings

Mécanisme D'action

L’acide tétradécanedioïque exerce ses effets principalement par son interaction avec les voies métaboliques. Il est connu pour agir comme un agent découplant dans les mitochondries, affectant le taux de respiration et de phosphorylation oxydative. Ce composé peut influencer le gradient de protons à travers la membrane mitochondriale, conduisant à des changements dans la synthèse d’ATP et la production d’énergie .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide dodécanedioïque : Un acide dicarboxylique à chaîne plus courte ayant des propriétés chimiques similaires.

Acide hexadécanedioïque : Un acide dicarboxylique à chaîne plus longue ayant des applications similaires.

Acide sébacique : Un autre acide dicarboxylique utilisé dans la production de polymères et de résines.

Unicité

L’acide tétradécanedioïque est unique en raison de sa longueur de chaîne spécifique, qui lui confère des propriétés physiques et chimiques distinctes. Sa longueur de chaîne intermédiaire le rend adapté aux applications où les acides dicarboxyliques à chaîne plus courte ou plus longue peuvent ne pas être aussi efficaces. De plus, son rôle d’agent découplant dans la respiration mitochondriale le distingue des autres acides dicarboxyliques .

Propriétés

IUPAC Name |

tetradecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQHCYKULIHKCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061166 | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

821-38-5 | |

| Record name | Tetradecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC3AC47H1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetradecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

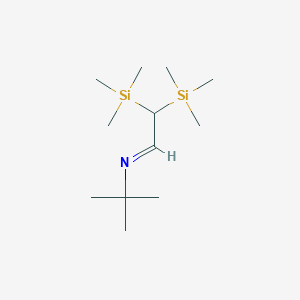

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

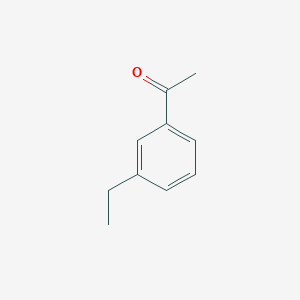

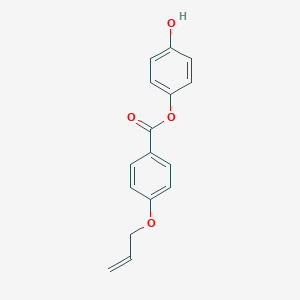

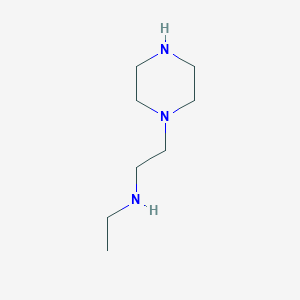

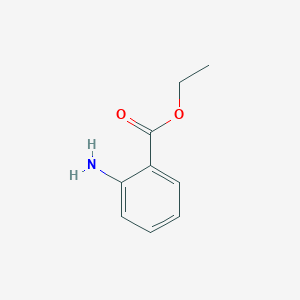

Feasible Synthetic Routes

A: Tetradecanedioic acid, also known as 1,14-tetradecanedioic acid, has the molecular formula C14H26O4 and a molecular weight of 258.35 g/mol. [, , , , , ]

A: Researchers frequently employ techniques like X-ray powder diffraction, differential scanning calorimetry (DSC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to characterize this compound. [, , , , , ]

A: Yes, this compound exhibits polymorphism. At low temperatures, it crystallizes in an ordered C-form. Upon heating, it transitions to an ordered Ch-form just below its melting point. Interestingly, a monoclinic form, Ci, can arise in mixed samples due to compositional disorder. []

A: Unlike some other linear molecules (alkanes, alkanols, fatty acids), increasing the chain length in linear dicarboxylic acids leads to a decrease in the solid-solid and solid-liquid phase transition temperatures. []

A: Yes, recent research suggests that this compound could serve as a potential biomarker for osteoporosis in women. In a study utilizing LC/GC-MS metabolomics, elevated levels of this compound were observed in the plasma of elderly women with osteoporosis compared to age- and BMI-matched controls. [] Additionally, it has been studied as a potential biomarker for organic anion transporter (OAT) activity. [, ]

A: Research indicates that a non-metabolizable analog of this compound, α,α′-tetrachloro-tetradecanedioic acid (Cl-DICA), can modulate insulin secretion. Short-term exposure to Cl-DICA enhanced glucose-stimulated insulin secretion, but not arginine-stimulated secretion. []

A: this compound serves as a building block for synthesizing various polymers, including biodegradable polyesters. These polyesters find applications in drug delivery systems, tissue engineering scaffolds, and environmentally friendly packaging materials. [, , , , , ]

A: Yes, this compound can be copolymerized with other monomers like erythritol to produce soft polyester elastomers. These elastomers exhibit tunable mechanical properties, making them attractive for applications in soft tissue engineering, where mimicking the elasticity and flexibility of natural tissues is crucial. []

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for quantifying this compound in various matrices. Researchers have developed and validated these methods for analyzing this compound in plasma and other biological samples. [, , , , ]

A: While specific details regarding this compound's environmental impact are limited in the provided research, its use in biodegradable polymers suggests a potential for reduced environmental persistence compared to traditional plastics. Research into biodegradation pathways and potential ecotoxicological effects would provide valuable insights for assessing its overall environmental profile. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)